(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with various functional groups, making it a versatile candidate for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylidene and phenoxyethoxy groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- Ethyl acetoacetate
Uniqueness
(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H28N2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N2O5/c1-4-21-15-20(3)16-25(17-21)36-14-13-35-24-11-7-22(8-12-24)18-26-27(32)30-29(34)31(28(26)33)23-9-5-19(2)6-10-23/h5-12,15-18H,4,13-14H2,1-3H3,(H,30,32,34)/b26-18- |
InChI Key |
COCXREOLXAXLMZ-ITYLOYPMSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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